2-Piperidinobenzonitrile

Description

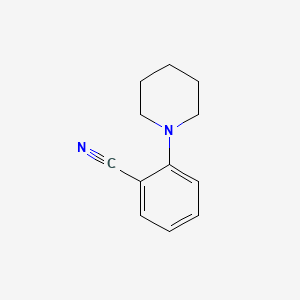

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-10-11-6-2-3-7-12(11)14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEBVSLLKZSAIGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378995 | |

| Record name | 2-Piperidinobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72752-52-4 | |

| Record name | 2-(1-Piperidinyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72752-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Piperidin-1-yl-benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072752524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Piperidinobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-piperidin-1-yl-benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 72752-52-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Piperidinobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes to 2-Piperidinobenzonitrile, a valuable building block in medicinal chemistry and drug development. The synthesis of this compound, which incorporates a piperidine moiety onto a benzonitrile scaffold, is typically achieved through established cross-coupling and nucleophilic substitution methodologies. This document outlines the core reaction mechanisms, provides detailed experimental protocols for key synthetic pathways, and presents relevant quantitative data for the characterization of the final product.

Core Synthesis Pathways

The formation of the C-N bond between the benzonitrile ring and the piperidine nucleophile is the central transformation in the synthesis of this compound. The most prevalent and effective methods for achieving this are:

-

Nucleophilic Aromatic Substitution (SNAr): This is often the most direct method, particularly when a highly activated starting material is available. The reaction proceeds via the addition of the piperidine nucleophile to the aromatic ring, followed by the elimination of a leaving group. The presence of the electron-withdrawing nitrile group at the ortho position facilitates this reaction.

-

Buchwald-Hartwig Amination: A powerful and versatile palladium-catalyzed cross-coupling reaction. This method is highly effective for a wide range of aryl halides and amines, offering good functional group tolerance and generally high yields under relatively mild conditions.

-

Ullmann Condensation: A classical copper-catalyzed C-N cross-coupling reaction. While effective, this method often requires harsher reaction conditions, such as higher temperatures, compared to the palladium-catalyzed equivalent.

Reaction Pathways and Mechanisms

The choice of synthetic route often depends on the availability and reactivity of the starting 2-halobenzonitrile. The general mechanisms for each primary pathway are illustrated below.

Nucleophilic Aromatic Substitution (SNAr) Pathway

The SNAr reaction is most efficient with a highly electronegative leaving group, such as fluoride, and is facilitated by the electron-withdrawing nature of the ortho-cyano group.

Caption: Nucleophilic Aromatic Substitution (SNAr) pathway for this compound synthesis.

Buchwald-Hartwig Amination Pathway

This palladium-catalyzed cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the product and regenerate the catalyst.

Caption: Buchwald-Hartwig amination cycle for this compound synthesis.

Ullmann Condensation Pathway

The Ullmann reaction involves a copper catalyst, often in a higher oxidation state, which coordinates with the amine and the aryl halide to facilitate the C-N bond formation, typically at elevated temperatures.

Caption: Ullmann condensation pathway for this compound synthesis.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound via the three major pathways. These protocols are based on established methodologies for similar transformations and should be adapted and optimized for specific laboratory conditions.

Protocol 1: Nucleophilic Aromatic Substitution of 2-Fluorobenzonitrile

Materials:

-

2-Fluorobenzonitrile

-

Piperidine

-

Potassium Carbonate (K₂CO₃)

-

Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 2-fluorobenzonitrile (1.0 eq.) in DMSO, add piperidine (1.2 eq.) and potassium carbonate (2.0 eq.).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Buchwald-Hartwig Amination of 2-Bromobenzonitrile

Materials:

-

2-Bromobenzonitrile

-

Piperidine

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

-

Saturated aqueous ammonium chloride

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine 2-bromobenzonitrile (1.0 eq.), Pd(OAc)₂ (0.02 eq.), and XPhos (0.04 eq.).

-

Add sodium tert-butoxide (1.4 eq.).

-

Add anhydrous toluene, followed by piperidine (1.2 eq.).

-

Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the mixture with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by flash chromatography to yield this compound.

Protocol 3: Ullmann Condensation of 2-Iodobenzonitrile

Materials:

-

2-Iodobenzonitrile

-

Piperidine

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a reaction vessel, add 2-iodobenzonitrile (1.0 eq.), piperidine (1.5 eq.), CuI (0.1 eq.), and K₂CO₃ (2.0 eq.).

-

Add anhydrous DMF and heat the mixture to 120-140 °C under an inert atmosphere.

-

Stir the reaction until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove insoluble copper salts.

-

Wash the filtrate with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purify the crude product by column chromatography to obtain this compound.

Quantitative Data

The following table summarizes key quantitative data for this compound. Spectroscopic data is based on publicly available information from the NIST WebBook and PubChem.

| Property | Data |

| Molecular Formula | C₁₂H₁₄N₂ |

| Molecular Weight | 186.25 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 45-48 °C |

| Boiling Point | 122-125 °C at 1 mmHg |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.55-7.45 (m, 2H), 7.05-6.95 (m, 2H), 3.10 (t, 4H), 1.75-1.65 (m, 4H), 1.60-1.50 (m, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 154.0, 134.1, 133.0, 122.5, 120.2, 118.9, 104.9, 52.8, 26.2, 24.1 |

| IR (KBr, cm⁻¹) | ~2220 (C≡N stretch), ~2930, 2850 (C-H stretch), ~1600, 1490 (C=C stretch) |

| Mass Spectrum (EI) | m/z (%): 186 (M⁺, 100), 185 (95), 157 (40), 130 (35), 103 (30) |

| Typical Reaction Yield | SNAr: 70-95%; Buchwald-Hartwig: 80-98%; Ullmann: 60-85% |

Note: NMR and IR data are representative and may vary slightly depending on the solvent and instrument used. Reaction yields are typical for these types of transformations and can be influenced by reaction scale, purity of reagents, and specific conditions.

Conclusion

The synthesis of this compound can be effectively achieved through several robust and well-established chemical transformations. The choice of the optimal synthetic route will depend on factors such as the cost and availability of the starting materials, desired scale of the reaction, and the equipment and resources available. For laboratory-scale synthesis, the Buchwald-Hartwig amination often provides the most reliable and high-yielding route with broad substrate scope. For larger-scale production, a classical Nucleophilic Aromatic Substitution, particularly from the more reactive 2-fluorobenzonitrile, may be more cost-effective. The Ullmann condensation remains a viable, albeit often more demanding, alternative. The data and protocols provided in this guide serve as a comprehensive resource for researchers and professionals engaged in the synthesis and application of this important chemical intermediate.

An In-depth Technical Guide to the Starting Materials for 2-Piperidinobenzonitrile Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary starting materials and synthetic routes for the preparation of 2-piperidinobenzonitrile, a key intermediate in the development of various pharmaceutical compounds. The synthesis predominantly proceeds via a nucleophilic aromatic substitution (SNAr) pathway. This document details the selection of starting materials, outlines experimental protocols, presents quantitative data, and visualizes the reaction pathways to facilitate a thorough understanding of the synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry, serving as a precursor for a range of biologically active molecules. Its synthesis is of significant interest to researchers in drug discovery and development. The most direct and common method for its preparation is the nucleophilic aromatic substitution (SNAr) reaction, which involves the displacement of a leaving group on a benzonitrile ring by the nucleophilic piperidine.

Core Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The fundamental principle behind the synthesis of this compound is the SNAr mechanism. In this reaction, the aromatic ring of a 2-substituted benzonitrile is attacked by the nucleophile, piperidine. The presence of the electron-withdrawing nitrile group (-CN) at the ortho position is crucial as it activates the aromatic ring towards nucleophilic attack, stabilizing the intermediate Meisenheimer complex.

The general reaction scheme is as follows:

Figure 1: General synthetic scheme for this compound.

Selection of Starting Materials

The choice of the halogen atom on the 2-halobenzonitrile starting material is a critical factor influencing the reaction's efficiency.

2-Halobenzonitriles: Reactivity and Availability

The two primary candidates for the 2-halobenzonitrile starting material are 2-fluorobenzonitrile and 2-chlorobenzonitrile.

-

2-Fluorobenzonitrile: Due to the high electronegativity of fluorine, the carbon atom at the C-2 position of the benzene ring becomes more electrophilic, making it more susceptible to nucleophilic attack. In SNAr reactions, the reactivity of the leaving group often follows the order F > Cl > Br > I.[1][2] This makes 2-fluorobenzonitrile the more reactive and generally preferred starting material. It is commercially available and can be synthesized through various methods, including the fluorodenitration of 2-nitrobenzonitrile or from saccharin.[3]

-

2-Chlorobenzonitrile: While less reactive than its fluoro-counterpart, 2-chlorobenzonitrile is also a viable starting material. It is readily available and can be synthesized via methods such as the ammoxidation of 2-chlorotoluene or the reaction of o-chlorobenzoic acid with urea.[4][5] Reactions with 2-chlorobenzonitrile may require more forcing conditions (higher temperatures or longer reaction times) or the use of a catalyst to achieve comparable yields to those with 2-fluorobenzonitrile.

Piperidine

Piperidine is a readily available and inexpensive secondary amine that serves as the nucleophile in this reaction. It is a cyclic aliphatic amine with the formula C₅H₁₁N.

Experimental Protocols

Protocol 1: Synthesis from 2-Fluorobenzonitrile (Preferred Method)

This protocol is based on the higher reactivity of the fluorine leaving group.

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluorobenzonitrile (1.0 equivalent).

-

Add a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

Add piperidine (1.5 to 2.0 equivalents). The use of a slight excess of piperidine helps to drive the reaction to completion and can also act as a base to neutralize the hydrofluoric acid formed.

-

Add a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 to 2.0 equivalents) to scavenge the in-situ generated acid.

Reaction Conditions:

-

Heat the reaction mixture to a temperature between 80 °C and 120 °C.

-

Stir the mixture for a period of 4 to 12 hours. The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Protocol 2: Synthesis from 2-Chlorobenzonitrile

This protocol may require more stringent conditions due to the lower reactivity of the chlorine leaving group.

Reaction Setup: Follow the same setup as in Protocol 1, substituting 2-chlorobenzonitrile for 2-fluorobenzonitrile.

Reaction Conditions:

-

Heat the reaction mixture to a higher temperature, typically in the range of 120 °C to 160 °C.

-

The reaction time may be longer, potentially from 12 to 24 hours. Monitoring the reaction progress is crucial.

Work-up and Purification: The work-up and purification procedure is identical to that described in Protocol 1.

Alternative Method: Palladium-Catalyzed Amination

For less reactive aryl chlorides, a palladium-catalyzed Buchwald-Hartwig amination can be an effective alternative. This method involves the use of a palladium catalyst and a suitable ligand.

Reaction Setup:

-

In a reaction vessel, combine 2-chlorobenzonitrile (1.0 equivalent), piperidine (1.2 to 1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., BINAP, Xantphos, 2-10 mol%), and a strong base (e.g., sodium tert-butoxide, cesium carbonate, 1.5-2.5 equivalents).

-

Add an anhydrous aprotic solvent such as toluene or dioxane.

-

Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).

Reaction Conditions:

-

Heat the mixture to a temperature between 80 °C and 110 °C.

-

Stir for 8 to 24 hours, monitoring the reaction by TLC or HPLC.

Work-up and Purification:

-

Cool the reaction mixture and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography.

Quantitative Data Summary

The following table summarizes the expected reaction parameters for the synthesis of this compound based on analogous reactions. The exact values will depend on the specific experimental setup and optimization.

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Fluorobenzonitrile | Piperidine, K₂CO₃ | DMSO | 80 - 120 | 4 - 12 | High (expected >80%) |

| 2-Chlorobenzonitrile | Piperidine, K₂CO₃ | DMF | 120 - 160 | 12 - 24 | Moderate to High |

| 2-Chlorobenzonitrile | Piperidine, Pd₂(dba)₃, Ligand, NaOtBu | Toluene | 80 - 110 | 8 - 24 | High (expected >85%) |

Visualization of Reaction Pathways

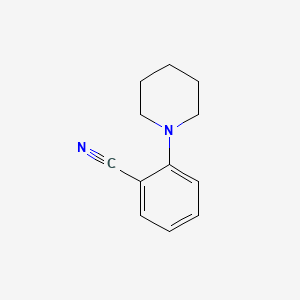

Nucleophilic Aromatic Substitution (SNAr) Workflow

Figure 2: Experimental workflow for the SNAr synthesis.

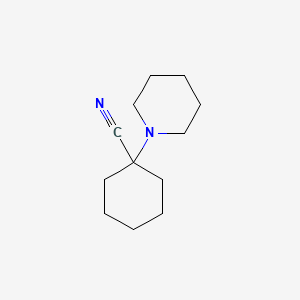

Logical Relationship of Starting Material Reactivity

Figure 3: Relative reactivity of 2-halobenzonitrile starting materials.

Conclusion

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution reaction. The preferred starting material is 2-fluorobenzonitrile due to its higher reactivity, which allows for milder reaction conditions and potentially higher yields. Alternatively, 2-chlorobenzonitrile can be used, though it may necessitate more forcing conditions or a palladium-catalyzed approach. This guide provides the necessary foundational knowledge, including starting materials, experimental considerations, and reaction pathways, to enable researchers to successfully synthesize this important pharmaceutical intermediate.

References

- 1. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. 2-Chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 5. One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Interpreting the 1H and 13C NMR Spectra of 2-Piperidinobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for the interpretation of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 2-piperidinobenzonitrile. Due to the limited availability of fully assigned public domain spectra, this guide focuses on the theoretical analysis based on established principles of NMR spectroscopy and chemical shift predictions for analogous structures. It further outlines a general experimental protocol for the acquisition of such spectra.

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, the chemical structure of this compound with a standardized atom numbering system is presented below.

Predicted 1H NMR Spectral Data

The predicted 1H NMR chemical shifts for this compound are summarized in the table below. These predictions are based on the analysis of structurally similar compounds. The aromatic region is expected to show complex splitting patterns due to the ortho-disubstitution.

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz | Notes |

| H6 | 7.50 - 7.60 | dd | J ≈ 7.5, 1.5 | ortho- and meta-coupling |

| H4 | 7.40 - 7.50 | dt | J ≈ 7.5, 1.5 | ortho- and meta-coupling |

| H5 | 7.10 - 7.20 | t | J ≈ 7.5 | ortho-coupling |

| H3 | 7.00 - 7.10 | d | J ≈ 7.5 | ortho-coupling |

| H10, H14 (α-protons) | 3.00 - 3.20 | t | J ≈ 5.5 | Adjacent to nitrogen |

| H11, H13 (β-protons) | 1.65 - 1.80 | m | - | |

| H12 (γ-proton) | 1.50 - 1.65 | m | - |

Predicted 13C NMR Spectral Data

The predicted 13C NMR chemical shifts for this compound are presented below. The chemical shifts are influenced by the electron-withdrawing nitrile group and the electron-donating piperidine substituent.

| Carbon(s) | Predicted Chemical Shift (ppm) | Notes |

| C2 | 155 - 160 | Attached to nitrogen |

| C4 | 133 - 135 | |

| C6 | 132 - 134 | |

| C5 | 122 - 124 | |

| C3 | 118 - 120 | |

| C7 (CN) | 117 - 119 | Nitrile carbon |

| C1 | 105 - 110 | Quaternary carbon attached to CN |

| C10, C14 (α-carbons) | 50 - 55 | Attached to nitrogen |

| C11, C13 (β-carbons) | 25 - 28 | |

| C12 (γ-carbon) | 23 - 26 |

Experimental Protocol for NMR Data Acquisition

A general methodology for acquiring high-quality 1H and 13C NMR spectra for a small organic molecule like this compound is as follows:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or Acetone-d6) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

The spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

The probe should be tuned to the appropriate frequencies for 1H and 13C nuclei.

-

The sample temperature should be regulated, typically at 298 K.

-

-

1H NMR Acquisition:

-

A standard single-pulse experiment is typically sufficient.

-

Key parameters to set include:

-

Spectral width: ~12-16 ppm

-

Number of scans: 8-16 (depending on sample concentration)

-

Relaxation delay: 1-5 seconds

-

Acquisition time: 2-4 seconds

-

-

-

13C NMR Acquisition:

-

A proton-decoupled pulse program (e.g., zgpg30) should be used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

-

Key parameters to set include:

-

Spectral width: ~200-240 ppm

-

Number of scans: 128 to 1024 or more, as 13C has a low natural abundance.

-

Relaxation delay: 2-5 seconds

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Perform baseline correction.

-

Integrate the signals in the 1H spectrum.

-

Reference the spectra to the internal standard (TMS at 0.00 ppm).

-

Logical Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the acquisition and interpretation of NMR data for a known compound.

Mass Spectrometry Fragmentation Patterns of 2-Piperidinobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the proposed mass spectrometry fragmentation patterns of 2-Piperidinobenzonitrile. Due to the absence of specific literature for this compound, the fragmentation pathways described herein are based on established principles of mass spectrometry and documented fragmentation of piperidine and benzonitrile derivatives.[1][2] This document outlines the expected fragmentation behaviors under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, offering a predictive framework for the structural elucidation and identification of this and related molecules.

Predicted Fragmentation under Electron Ionization (EI-MS)

Electron Ionization is a hard ionization technique that typically induces extensive fragmentation, providing rich structural information.[3] The fragmentation of this compound (molar mass: 186.26 g/mol ) under EI conditions is expected to be driven by the presence of the nitrogen atom in the piperidine ring and the aromatic benzonitrile moiety.

The initial ionization event involves the removal of an electron to form an energetically unstable molecular ion (M•+) at m/z 186.[3] This molecular ion can then undergo various fragmentation reactions.

Key Fragmentation Pathways in EI-MS

The primary fragmentation pathways anticipated for this compound involve alpha-cleavage and ring fission reactions characteristic of piperidine derivatives, as well as fragmentation of the benzonitrile group.[1][2]

-

Alpha-Cleavage: This is a dominant fragmentation pathway for piperidine compounds, initiated by the radical cation on the nitrogen atom.[1] Cleavage of the C-C bond adjacent to the nitrogen results in the formation of a resonance-stabilized iminium ion.

-

Ring Fission: The piperidine ring can undergo cleavage, leading to the formation of various acyclic fragment ions.[1]

-

Benzonitrile Fragmentation: The benzonitrile moiety is expected to undergo its characteristic fragmentation, primarily through the loss of a neutral hydrogen cyanide (HCN) molecule.[2]

A proposed fragmentation pathway under Electron Ionization is visualized below.

Caption: Proposed EI fragmentation pathway for this compound.

Summary of Predicted EI-MS Fragments

The following table summarizes the major fragment ions expected in the EI mass spectrum of this compound. The relative abundance is a prediction based on the general stability of the fragment ions.

| m/z | Proposed Fragment | Proposed Structure | Predicted Relative Abundance |

| 186 | [M]•+ (Molecular Ion) | C12H14N2•+ | Moderate |

| 185 | [M - H]• | C12H13N2+ | High |

| 159 | [M - HCN]+ | C11H13N+ | Moderate |

| 84 | [C5H10N]+ | Piperidinium Cation | High |

| 77 | [C6H5]+ | Phenyl Cation | Moderate |

Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)

Electrospray ionization is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]+.[1] Tandem mass spectrometry (MS/MS) of this precursor ion is then used to induce and analyze fragmentation.

For this compound, the protonated molecule would have an m/z of 187. Collision-Induced Dissociation (CID) of this ion is expected to initiate fragmentation, often involving the protonated nitrogen atom.[4]

Key Fragmentation Pathways in ESI-MS/MS

Fragmentation in ESI-MS/MS is often characterized by the neutral loss of small molecules.[4] For the [M+H]+ ion of this compound, the piperidine ring is a likely site for such neutral losses.

A proposed workflow for the analysis and fragmentation under ESI-MS/MS is depicted below.

Caption: Experimental workflow for LC-ESI-MS/MS analysis.

Summary of Predicted ESI-MS/MS Fragments

The following table summarizes the major fragment ions expected from the CID of the protonated this compound molecule.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 187 | 159 | C2H4 (Ethene) | Loss from piperidine ring |

| 187 | 104 | C5H9N (Piperidine moiety) | Benzonitrile cation |

| 187 | 84 | C7H5N (Benzonitrile moiety) | Piperidinium cation |

Experimental Protocols

The following provides a general methodology for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Working Solutions: Serially dilute the stock solution with a 50:50 mixture of water and acetonitrile to achieve desired concentrations (e.g., 1 µg/mL to 1 ng/mL).

Liquid Chromatography (LC)

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.

-

Flow Rate: 0.3 mL/min.[1]

-

Injection Volume: 2 µL.[1]

-

Column Temperature: 40 °C.[1]

Mass Spectrometry (MS)

-

Instrument: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.

-

Ionization Mode: Positive ion mode.[1]

-

MS1 Scan: Perform a full scan from m/z 100 to 500 to identify the precursor ion [M+H]+.

-

MS/MS Scan: Perform a product ion scan of the precursor ion (m/z 187).

-

Collision Energy: Optimize the collision energy (e.g., 10-40 eV) to obtain a representative spectrum of fragment ions.[1]

Conclusion

The mass spectral fragmentation of this compound is predicted to be rich and informative, with characteristic fragmentation patterns arising from both the piperidine and benzonitrile moieties. Under EI, alpha-cleavage of the piperidine ring and loss of HCN from the benzonitrile are expected to be major pathways. In ESI-MS/MS, fragmentation of the protonated molecule is likely to proceed via neutral losses from the piperidine ring. The data and protocols presented in this guide provide a solid foundation for the identification and structural characterization of this compound and related compounds in various research and development settings.

References

- 1. benchchem.com [benchchem.com]

- 2. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 2-Piperidinobenzonitrile in common organic solvents

Technical Guide on the Solubility of 2-Piperidinobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of this compound, a critical parameter for its handling, formulation, and application in research and drug development. A comprehensive search of publicly available scientific literature and chemical databases reveals a lack of quantitative solubility data for this compound in common organic solvents. This document provides a summary of its known physicochemical properties, a qualitative solubility prediction based on its chemical structure, and a detailed experimental protocol for determining its thermodynamic solubility via the widely accepted shake-flask method. This guide is intended to serve as a foundational resource for scientists, enabling them to generate precise solubility data for their specific applications.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of a compound is essential for predicting its solubility behavior. Key computed and experimental properties for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂ | [1][2] |

| Molecular Weight | 186.25 g/mol | [1] |

| CAS Number | 72752-52-4 | [1][2][3] |

| Physical Form | Solid | [4] |

| XLogP3-AA (Octanol/Water Partition Coefficient) | 2.6 | [1] |

| Topological Polar Surface Area (TPSA) | 27 Ų | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Calculated Water Solubility (log₁₀WS in mol/L) | -2.88 | [3] |

Predicted Solubility Profile

This compound possesses both polar and non-polar characteristics. The nitrile group (-C≡N) and the tertiary amine within the piperidine ring introduce polarity and hydrogen bond accepting capabilities. The benzene and piperidine rings are non-polar, hydrophobic moieties. The positive XLogP3-AA value of 2.6 indicates a preference for lipophilic environments over aqueous ones.[1]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to high solubility is expected. The polar nature of the hydroxyl group in these solvents can interact with the polar nitrile and amine groups of the solute.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, THF): High solubility is anticipated due to favorable dipole-dipole interactions.

-

Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Moderate solubility is expected in aromatic solvents like toluene due to potential π-stacking interactions with the benzene ring. In highly non-polar aliphatic solvents like hexane, solubility is likely to be lower due to the compound's overall polarity.

Experimental Protocol: Determination of Thermodynamic Solubility

The shake-flask method is considered the gold standard for determining the thermodynamic (or equilibrium) solubility of a compound.[7][8] It is a reliable technique that involves agitating an excess of the compound in a solvent for a prolonged period to ensure equilibrium is reached.[7][9][10]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a vial. The key is to ensure that undissolved solid remains visible after the equilibration period.[7][8]

-

Solvent Addition: Add a precise, known volume (e.g., 5.0 mL) of the chosen organic solvent to the vial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a constant temperature shaker, typically set to 25 °C (or the desired experimental temperature). Agitate the samples for a sufficient duration (e.g., 24 to 72 hours) to ensure that the solution has reached equilibrium.[9][10][11] The equilibration time may need to be determined empirically.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.[11] This step is critical to ensure only the dissolved solute is measured.

-

Sample Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Concentration Analysis: Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[8] This requires the prior creation of a calibration curve using standard solutions of known concentrations.

-

Calculation of Solubility: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the shake-flask method.

Caption: A flowchart of the shake-flask method for solubility measurement.

References

- 1. 2-Piperidin-1-yl-benzonitrile | C12H14N2 | CID 2774355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound (CAS 72752-52-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound | 72752-52-4 [sigmaaldrich.com]

- 5. chem.ws [chem.ws]

- 6. quora.com [quora.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. bioassaysys.com [bioassaysys.com]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

Stability of 2-Piperidinobenzonitrile Under Acidic and Basic Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Piperidinobenzonitrile is an aromatic alpha-aminonitrile, a class of compounds that are important intermediates in the synthesis of various pharmaceuticals and biologically active molecules. The stability of such compounds is a critical parameter that influences their storage, formulation, and in-vivo fate. This guide focuses on the hydrolytic stability of this compound across a range of pH values, a key aspect of forced degradation studies in pharmaceutical development. These studies are essential for identifying potential degradation products, understanding degradation mechanisms, and developing stability-indicating analytical methods.

Predicted Degradation Pathways

The chemical structure of this compound suggests two primary sites susceptible to degradation under acidic and basic conditions: the nitrile group and the piperidine ring.

Hydrolysis of the Nitrile Group

The hydrolysis of nitriles to carboxylic acids is a well-documented reaction that can be catalyzed by both acids and bases. The reaction typically proceeds in two stages: the initial hydrolysis of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the corresponding carboxylic acid.

-

Under Acidic Conditions: The nitrile nitrogen is first protonated, which increases the electrophilicity of the nitrile carbon. A water molecule then attacks this carbon, and after a series of proton transfers and tautomerization, the amide (2-piperidinobenzamide) is formed. Further hydrolysis of the amide, also acid-catalyzed, yields the carboxylic acid (2-piperidinobenzoic acid) and an ammonium ion.

-

Under Basic Conditions: A hydroxide ion directly attacks the electrophilic nitrile carbon. Subsequent protonation from water yields an imidic acid, which tautomerizes to the amide (2-piperidinobenzamide). Under more stringent basic conditions (e.g., elevated temperature), the amide undergoes further hydrolysis to the carboxylate salt (sodium 2-piperidinobenzoate) and ammonia. Acidic workup is required to obtain the free carboxylic acid.

Stability of the Piperidine Ring

The piperidine ring is generally stable under many conditions.

-

Under Acidic Conditions: As a secondary amine, the piperidine nitrogen will be protonated to form a stable piperidinium salt. Ring-opening of the piperidine moiety is not expected under typical hydrolytic conditions.

-

Under Basic Conditions: The piperidine ring is generally stable. However, under very harsh basic conditions and high temperatures, tertiary amines can undergo Hofmann elimination, although this is less likely for a secondary amine within a cyclic system like piperidine.

Influence of the Ortho-Piperidino Group

The ortho-position of the piperidine group relative to the nitrile is expected to influence the rate of hydrolysis through steric and electronic effects. The lone pair of electrons on the piperidine nitrogen can potentially participate in the reaction through neighboring group participation, potentially accelerating the hydrolysis, especially under specific pH conditions where the nitrogen is not protonated.

Quantitative Stability Data (Predictive)

As specific experimental kinetic data for the hydrolysis of this compound is not available in the literature, the following tables are presented as a predictive framework based on the expected behavior of aromatic nitriles. The relative rates are hypothetical and intended for illustrative purposes. Quantitative determination would require experimental validation as outlined in Section 4.

Table 1: Predicted Relative Stability of this compound under Various pH Conditions at a Constant Temperature.

| pH Condition | Stressor | Predicted Major Degradants | Predicted Relative Degradation Rate |

| Strongly Acidic (pH < 2) | 0.1 M - 1 M HCl | 2-Piperidinobenzamide, 2-Piperidinobenzoic Acid | Moderate to High |

| Mildly Acidic (pH 3-6) | Buffer (e.g., Acetate) | 2-Piperidinobenzamide | Low to Moderate |

| Neutral (pH ~7) | Buffer (e.g., Phosphate) | 2-Piperidinobenzamide | Low |

| Mildly Basic (pH 8-10) | Buffer (e.g., Borate) | 2-Piperidinobenzamide | Low to Moderate |

| Strongly Basic (pH > 11) | 0.1 M - 1 M NaOH | 2-Piperidinobenzamide, Sodium 2-Piperidinobenzoate | Moderate to High |

Table 2: Hypothetical Kinetic Data for the Hydrolysis of a Structurally Similar ortho-Aminobenzonitrile.

| pH | Temperature (°C) | Rate Constant (k, s⁻¹) | Half-life (t₁/₂, hours) |

| 1.0 | 80 | 5.0 x 10⁻⁵ | 3.85 |

| 7.0 | 80 | 1.0 x 10⁻⁶ | 192.5 |

| 13.0 | 80 | 8.0 x 10⁻⁵ | 2.41 |

Note: The data in this table is hypothetical and serves to illustrate the expected pH-dependent stability profile. Actual values for this compound will need to be determined experimentally.

Experimental Protocols

The following protocols describe a general procedure for conducting a forced degradation study to evaluate the stability of this compound under acidic and basic conditions.

Materials and Reagents

-

This compound

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

Phosphate, Acetate, and Borate buffers of various pH values

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

Reference standards for potential degradation products (2-piperidinobenzamide, 2-piperidinobenzoic acid), if available.

Sample Preparation for Forced Degradation

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Acidic Degradation:

-

To a known volume of the stock solution, add an equal volume of 0.1 M and 1 M HCl separately.

-

Incubate the solutions at a controlled temperature (e.g., 60°C or 80°C).

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the aliquots with an appropriate amount of NaOH solution before HPLC analysis.

-

-

Basic Degradation:

-

To a known volume of the stock solution, add an equal volume of 0.1 M and 1 M NaOH separately.

-

Incubate the solutions at a controlled temperature (e.g., 60°C or 80°C).

-

Withdraw aliquots at specified time points.

-

Neutralize the aliquots with an appropriate amount of HCl solution before HPLC analysis.

-

-

pH-Dependent Hydrolysis:

-

Prepare a series of buffered solutions across a range of pH values (e.g., pH 2, 4, 7, 9, 12).

-

Add a small volume of the stock solution to each buffer to achieve a final concentration of approximately 50-100 µg/mL.

-

Incubate all solutions at a constant, elevated temperature.

-

Withdraw aliquots at various time intervals for HPLC analysis.

-

Stability-Indicating HPLC Method

A reversed-phase HPLC method with UV detection is suitable for monitoring the degradation of this compound and separating it from its degradation products.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., 0.1% formic acid in water or an ammonium acetate buffer). The gradient should be optimized to achieve good separation between the parent compound and its more polar degradation products.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 240 nm).

-

Injection Volume: 10-20 µL.

-

Column Temperature: 30-40°C.

The method must be validated according to ICH guidelines to ensure it is stability-indicating, meaning it can accurately quantify the decrease in the active substance and detect the formation of degradation products.

Visualizations

Reaction Pathways

Figure 1: Acid-Catalyzed Hydrolysis Pathway.

Figure 2: Base-Catalyzed Hydrolysis Pathway.

Experimental Workflow

Figure 3: Forced Degradation Experimental Workflow.

Conclusion

This compound is expected to undergo hydrolysis of its nitrile group under both acidic and basic conditions, leading to the formation of 2-piperidinobenzamide and subsequently 2-piperidinobenzoic acid. The rate of this degradation is anticipated to be pH-dependent, with increased rates at the extremes of the pH scale. The piperidine ring is predicted to be stable under these conditions. While this guide provides a thorough theoretical framework and detailed experimental protocols for assessing the stability of this compound, it is crucial for researchers and drug development professionals to perform empirical studies to obtain quantitative kinetic data. Such data is indispensable for ensuring the quality, safety, and efficacy of any potential pharmaceutical product containing this moiety.

The Rising Therapeutic Potential of 2-Piperidinobenzonitrile Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore a diverse range of chemical scaffolds. Among these, the 2-piperidinobenzonitrile core has emerged as a promising framework for the development of new drugs targeting a variety of diseases. This technical guide provides a comprehensive overview of the current understanding of the biological activities of novel this compound derivatives and their analogues, with a focus on their anticancer, antimicrobial, and neuroprotective potential. This document synthesizes key findings from recent studies, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Anticancer Activity: Targeting Key Pathways in Oncology

Recent research has highlighted the potential of this compound analogues in cancer therapy, particularly in the burgeoning field of immunotherapy. Derivatives incorporating this scaffold have been investigated as inhibitors of the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) pathway, a critical immune checkpoint that cancer cells exploit to evade immune destruction.

Inhibition of the PD-1/PD-L1 Interaction

A series of 3-(4-((5-((2-methylbiphenyl-3-yl) methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives have been designed and synthesized to disrupt the PD-1/PD-L1 interaction. Among these, certain compounds demonstrated potent inhibitory activity.

Table 1: Inhibitory Activity of Benzonitrile Derivatives against PD-1/PD-L1 Interaction

| Compound ID | Modification | IC50 (µM) |

| 7 | 3-(4-((5-((2-methylbiphenyl-3-yl) methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile | 8.52 |

| 6 | Similar core structure with varied substituents | 12.28 |

| 8a | Similar core structure with varied substituents | 14.08 |

Data sourced from homogeneous time-resolved fluorescence (HTRF) assays.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition

This assay is a common method to screen for inhibitors of protein-protein interactions.

-

Reagents and Materials: Recombinant human PD-1 and PD-L1 proteins, HTRF donor and acceptor antibodies (e.g., anti-tag antibodies if the proteins are tagged), assay buffer, and microplates.

-

Assay Principle: The assay measures the proximity of the donor and acceptor fluorophores. When PD-1 and PD-L1 interact, the antibodies bring the fluorophores close, resulting in a FRET signal. Inhibitors will disrupt this interaction, leading to a decrease in the signal.

-

Procedure:

-

Add the test compounds at various concentrations to the wells of a microplate.

-

Add the recombinant PD-1 and PD-L1 proteins to the wells.

-

Incubate to allow for binding.

-

Add the HTRF donor and acceptor antibodies.

-

Incubate to allow antibody binding.

-

Read the plate on an HTRF-compatible reader.

-

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

exploring 2-Piperidinobenzonitrile as a scaffold in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-piperidinobenzonitrile core represents a significant and underexplored scaffold in medicinal chemistry. Its unique combination of a saturated heterocyclic piperidine ring and an electron-withdrawing benzonitrile moiety offers a compelling starting point for the design of novel therapeutics, particularly for disorders of the central nervous system (CNS). This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this promising scaffold, drawing upon data from structurally related piperidine-containing compounds.

The this compound Scaffold: Physicochemical Properties and Synthetic Access

The this compound scaffold possesses a distinct set of physicochemical properties that make it an attractive candidate for CNS drug development. The piperidine ring can be readily functionalized to modulate lipophilicity and basicity, key parameters influencing blood-brain barrier permeability and target engagement. The benzonitrile group, a known bioisostere for various functional groups, can participate in key hydrogen bonding interactions within target proteins and offers a handle for further chemical modification.

General Synthetic Strategies

Access to the this compound core and its derivatives can be achieved through several established synthetic routes. A common and versatile approach involves the nucleophilic aromatic substitution (SNAr) reaction between a suitably activated fluorobenzonitrile and piperidine or a substituted piperidine.

A generalized synthetic workflow for accessing this compound derivatives is depicted below.

Biological Activity and Therapeutic Potential

While specific data for this compound itself is limited in the public domain, the broader class of piperidine-containing molecules exhibits a wide range of pharmacological activities, particularly within the CNS. Analysis of structurally related compounds provides valuable insights into the potential of the this compound scaffold.

Quantitative Biological Data of Structurally Related Piperidine Analogs

The following tables summarize the in vitro biological data for various piperidine derivatives acting on different CNS targets. This data, while not directly for this compound, provides a strong rationale for exploring this scaffold for similar therapeutic applications.

Table 1: Muscarinic M1 Receptor Agonist Activity of TBPB Analogs [1][2]

| Compound | M1 EC50 (nM) | D2 IC50 (µM) | %CCh max |

| TBPB (1) | 180 | 5.1 | >100 |

| Analog 2 | 200 | >10 | >100 |

| Analog 5c | 510 | >10 | <60 |

| Analog 5g | 930 | >10 | <60 |

| Analog 14a | >10000 | >10 | <30 |

Table 2: Adrenergic Receptor Binding Affinity of (2-cyclopropoxyphenyl)piperidine Derivatives [3]

| Compound | α1a-AR Ki (nM) | α1d-AR Ki (nM) | α1b-AR Ki (nM) | D2 Receptor Ki (nM) |

| 17a | 0.91 | 2.0 | 107 | 66.2 |

| Analog X | 79.0 | 57 | 839.8 | 187.1 |

Table 3: Sigma Receptor Binding Affinity of Piperidine/Piperazine-Based Compounds [4]

| Compound | S1R Ki (nM) | S2R Ki (nM) | Selectivity (S2R/S1R) |

| 1 | 3.2 | 105.6 | 33 |

| 2 | 24 | 1200 | 50 |

| 3 | 8.9 | 231.4 | 26 |

Table 4: MDM2-p53 Interaction Inhibition by Piperidinone-Based Inhibitors [5]

| Compound | HTRF IC50 (µM) | EdU Assay IC50 (µM) | Rat in vivo CL (L/h/kg) |

| 1 | 0.002 | 0.25 | 1.2 |

| 5 | 0.003 | 0.35 | 0.39 |

| 6 | 0.003 | 0.43 | 0.23 |

| 10 | 0.010 | 0.42 | - |

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and evaluation of novel compounds. The following sections provide generalized protocols based on standard laboratory practices and methodologies reported for similar classes of compounds.

General Procedure for the Synthesis of 2-(Piperidin-1-yl)benzonitrile Derivatives

Materials:

-

2-Fluorobenzonitrile or other suitably activated benzonitrile derivative (1.0 eq)

-

Substituted piperidine (1.2 eq)

-

Potassium carbonate (K2CO3) (2.0 eq)

-

Dimethylformamide (DMF)

Procedure:

-

To a solution of the substituted piperidine in DMF, add potassium carbonate.

-

Add the 2-fluorobenzonitrile derivative to the reaction mixture.

-

Heat the reaction mixture at 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-(piperidin-1-yl)benzonitrile derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of newly synthesized compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., K562, Colo-205, MDA-MB 231)[6]

-

RPMI-1640 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed the cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubate for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Potential Signaling Pathways and Mechanisms of Action

Based on the biological activities of related piperidine-containing compounds, derivatives of the this compound scaffold could potentially modulate various signaling pathways implicated in CNS disorders.

A hypothetical signaling pathway for a this compound derivative acting as a G-protein coupled receptor (GPCR) antagonist is illustrated below.

Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutics, particularly for CNS targets. While direct biological data for this specific core is emerging, the wealth of information available for structurally related piperidine-containing compounds provides a strong foundation and rationale for its exploration. The synthetic accessibility and the potential for diverse functionalization make it an attractive scaffold for generating libraries of compounds for high-throughput screening and lead optimization. Future research focused on the synthesis and biological evaluation of a focused library of this compound derivatives is warranted to fully unlock the therapeutic potential of this privileged scaffold.

References

- 1. Synthesis and SAR of Analogues of the M1 allosteric agonist TBPB. Part II. Amides, sulfonamides and ureas: the effect of capping the distal basic piperidine nitrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and SAR of analogs of the M1 allosteric agonist TBPB. Part II: Amides, sulfonamides and ureas--the effect of capping the distal basic piperidine nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, in vitro activities of (2-cyclopropoxyphenyl)piperidine derivatives for alpha 1a and alpha 1d adrenergic receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of 2-Piperidinobenzonitrile: A Technical Guide to Heterocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Piperidinobenzonitrile and its analogs, particularly 2-aminobenzonitrile, are highly versatile precursors in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. The strategic positioning of the nitrile and amino (or piperidino) functionalities on the benzene ring provides a reactive scaffold for various cyclization and multicomponent reactions. This technical guide offers an in-depth exploration of the synthetic utility of this compound and its related structures, providing detailed experimental protocols, quantitative data, and visualizations of key reaction pathways and biological signaling cascades. The heterocycles derived from these precursors, such as quinazolines, thieno[2,3-d]pyrimidines, and pyridopyrimidines, are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including their roles as kinase inhibitors in cancer therapy.

Synthesis of Heterocyclic Scaffolds

The reactivity of the ortho-amino and nitrile groups in 2-aminobenzonitrile, a close structural analog and common synthetic equivalent of this compound, allows for the construction of various fused pyrimidine systems.

Quinazoline Derivatives

Quinazolines are a prominent class of heterocyclic compounds with a broad spectrum of biological activities. The synthesis of 2,4-diaminoquinazolines and 4-aminoquinazolines from 2-aminobenzonitrile is a well-established and efficient process.

Caption: General workflow for the synthesis of 2-amino-4-iminoquinazolines.

| Product | Reagents | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Amino-4-imino-N-benzylquinazoline | 2-Aminobenzonitrile, N-Benzyl Cyanamide | HFIP | HCl | 70 | 1 | 85 | [1] |

| N-Benzyl-6-iodo-4-(benzylamino)quinazolin-2-amine | 2-Amino-4-iodobenzonitrile, N-Benzyl Cyanamide | 1,4-Dioxane | HCl | 100 | 12 | 60-80 (estimated) | [2] |

| 2,4-Diaminoquinazolines | 2-Aminobenzonitriles, Carbodiimides | DCE | SnCl₄ | N/A | N/A | Varies | [3] |

| 2-Alkyl-4-aminoquinazolines | 2-Aminobenzonitrile, Orthoesters, Ammonium Acetate | Solvent-free (MW) | None | N/A | Mins | Good | [4] |

-

A mixture of 2-aminobenzonitrile (118.1 mg, 1.0 mmol), N-benzyl cyanamide (198.3 mg, 1.5 mmol), and hydrochloric acid (72.9 mg, 2.0 mmol) is dissolved in hexafluoroisopropanol (HFIP) (5 mL).

-

The resulting mixture is stirred at 70 °C for 1 hour.

-

Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the residue is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine and dried over Na₂SO₄.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield the final product.

Thieno[2,3-d]pyrimidine Derivatives

Thieno[2,3-d]pyrimidines are another important class of heterocyclic compounds, often synthesized from 2-aminothiophene-3-carbonitrile precursors. These precursors are typically prepared via the Gewald reaction.

Caption: Two-stage synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones.

| Product | Starting Material | Reagent for Cyclization | Method | Yield (%) | Reference |

| 5,6,7,8-Tetrahydro-3H-benzo[5][6]thieno[2,3-d]pyrimidin-4-one | 2-Aminocyclohexeno[b]thiophene-3-carbonitrile | Formamide | Reflux | N/A | [7] |

| Thieno[2,3-d]pyrimidin-4-one derivatives | 2-Aminothiophene-3-carbonitrile | Acyl Chloride | Reflux | Varies | [5] |

| Thieno[2,3-d]pyrimidine derivatives | 2-Aminothiophene-3-carbonitrile | Formamide/Urea | Microwave | High | [8] |

-

To a round-bottom flask, add the ketone or aldehyde (1.0 equiv), the active methylene nitrile (e.g., malononitrile, 1.0 equiv), elemental sulfur (1.1 equiv), and a suitable solvent (e.g., ethanol).

-

Add a base (e.g., morpholine or triethylamine, 2.0 equiv) to the mixture.

-

Heat the reaction mixture with stirring at a temperature between 20-50 °C.

-

Monitor the reaction progress by TLC (typically 2-24 hours).

-

After completion, cool the mixture to room temperature.

-

If a precipitate forms, collect it by filtration, wash with a cold solvent, and dry. If not, pour the mixture into ice water and collect the resulting precipitate.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol).

-

A mixture of the 2-aminothiophene-3-carboxamide or carbonitrile derivative (2 mmol) and formamide (20 mL) is heated under reflux for 1.5 hours.

-

The reaction mixture is then allowed to cool to room temperature overnight.

-

The solid formed is collected by filtration, washed with water, dried, and recrystallized from ethanol.

Pyridopyrimidine Derivatives

Pyridopyrimidines are another class of fused heterocyclic systems that can be synthesized from appropriately substituted aminonicotinonitrile precursors.

| Product | Starting Material | Reagents | Yield (%) | Reference |

| 2-Arylpyrido[2,3-d]pyrimidines | 2-Amino-N-cyclohexyl-1,6-dihydropyridine-3-carboxamide | Acid Chlorides | Varies | [4] |

| Pyrido[2,3-d]pyrimidinone derivatives | 2-Amino-4,6-bis(4-chlorophenyl)nicotinonitrile | Formamide | 71 | [6] |

| 2-Amino-3-carbethoxy-8-methyl-7-oxopyrido[2,3-d]-7,8-dihydropyrimidine | 5-Formyl-4-amino-3-methylpyrimidin-2(1H)-one | Ethyl cyanoacetate, Acetic acid | 60 |

-

To a cold solution of N-cyclohexyl-2-amino-1,6-dihydropyridine-3-carboxamide (0.01 mol) in pyridine (20 mL), the respective acid chloride (e.g., benzoyl chloride, 0.01 mol) is added gradually.

-

The reaction mixture is stirred at room temperature for 2 hours (monitored by TLC).

-

The mixture is then diluted with water (20 mL), and stirring is continued for an additional 30 minutes.

-

The resulting solid is collected by filtration, washed with water, and recrystallized to afford the desired product.

Specialized Synthetic Methodologies

Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile to form a cyclic α-cyanoenamine, which can then be hydrolyzed to a cyclic ketone. This reaction is particularly useful for the synthesis of 5- to 8-membered rings.

Caption: Mechanism of the Thorpe-Ziegler reaction.

This protocol describes the synthesis of a cyclic ketone from a dinitrile precursor, illustrating the Thorpe-Ziegler reaction.

Step 1: Synthesis of the Dinitrile Precursor (2,2-Diphenylglutaronitrile)

-

Diphenylacetonitrile and a suitable three-carbon electrophile (e.g., 1-bromo-3-chloropropane) are reacted in the presence of a strong base like sodium amide in liquid ammonia.

-

The reaction is refluxed, then quenched with a saturated solution of ammonium chloride.

-

The product is extracted with an organic solvent, washed, dried, and purified.

Step 2: Intramolecular Cyclization and Hydrolysis

-

The dinitrile precursor is dissolved in a suitable solvent (e.g., ethanol) in a round-bottom flask.

-

A strong base (e.g., sodium ethoxide) is added, and the mixture is heated to reflux to facilitate the intramolecular cyclization to the enaminonitrile intermediate.

-

After cyclization is complete (monitored by TLC), the reaction is cooled.

-

Concentrated hydrochloric acid is added, and the mixture is heated to reflux to hydrolyze the enaminonitrile.

-

Upon completion of hydrolysis, the mixture is cooled, and the product is precipitated with water.

-

The solid is collected by filtration, washed, and recrystallized from hexane to yield 2,2-diphenyl-cyclopentanone.

Biological Significance: Inhibition of EGFR Signaling Pathway

Many quinazoline derivatives synthesized from 2-aminobenzonitrile precursors have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various cancers.

Caption: Simplified EGFR signaling pathway and inhibition by quinazoline derivatives.

The binding of a ligand like Epidermal Growth Factor (EGF) to EGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for adaptor proteins like Grb2, which in turn recruits SOS, a guanine nucleotide exchange factor. SOS activates Ras, initiating a downstream phosphorylation cascade through Raf, MEK, and ERK. Activated ERK translocates to the nucleus and phosphorylates transcription factors, leading to the expression of genes involved in cell proliferation, survival, and angiogenesis.[9][10] Quinazoline-based inhibitors act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR tyrosine kinase domain and preventing the downstream signaling cascade.[2]

Conclusion

This compound and its synthetic equivalent, 2-aminobenzonitrile, are invaluable precursors for the synthesis of a diverse range of medicinally important heterocyclic compounds. The methodologies outlined in this guide, from the synthesis of quinazolines, thieno[2,3-d]pyrimidines, and pyridopyrimidines to specialized reactions like the Thorpe-Ziegler cyclization, highlight the versatility of this chemical scaffold. The ability of the resulting heterocycles to modulate key biological pathways, such as the EGFR signaling cascade, underscores their significance in modern drug discovery and development. This technical guide provides a solid foundation for researchers to explore and expand upon the rich chemistry of this compound in the quest for novel therapeutic agents.

References

- 1. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]

- 8. benchchem.com [benchchem.com]

- 9. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 10. synarchive.com [synarchive.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Piperidinobenzonitrile via Palladium-Catalyzed Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-Piperidinobenzonitrile using the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction. This transformation is of significant interest in medicinal chemistry and drug development due to the prevalence of the 2-aminobenzonitrile scaffold in various biologically active molecules.

Introduction

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of carbon-nitrogen (C-N) bonds.[1] It allows for the coupling of a broad range of amines with aryl halides or pseudohalides, catalyzed by a palladium complex. The synthesis of this compound is achieved through the coupling of a 2-halobenzonitrile (such as 2-chlorobenzonitrile or 2-bromobenzonitrile) with piperidine. The efficiency of this reaction is highly dependent on the choice of palladium precursor, ligand, base, and solvent. For challenging substrates like aryl chlorides, the use of bulky, electron-rich phosphine ligands is often crucial for achieving high yields.[2]

Data Presentation

The following table summarizes representative quantitative data for the Buchwald-Hartwig amination of aryl halides with piperidine, providing a basis for the expected outcomes when synthesizing this compound.

| Aryl Halide | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Chloroanisole | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 0.25 | 43[3] |

| 4-Bromoanisole | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 80 | 24 | 93[3] |

| 2-Chlorobenzonitrile | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | Expected High |

| 2-Bromobenzonitrile | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 12-24 | Expected High |

Note: Yields for 2-halobenzonitriles are expected to be high based on the general efficiency of the Buchwald-Hartwig amination with similar substrates.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound via the Buchwald-Hartwig amination of 2-chlorobenzonitrile with piperidine.

Materials:

-

2-Chlorobenzonitrile

-

Piperidine

-

Palladium(II) acetate (Pd(OAc)₂)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous, degassed toluene

-

Schlenk flask or oven-dried reaction tube with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for work-up and purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv) to a flame-dried Schlenk flask.[2]

-

Reagent Addition: Seal the flask with a septum, and evacuate and backfill with inert gas three times. Add anhydrous, degassed toluene via syringe. Add 2-chlorobenzonitrile (1.0 equiv) followed by piperidine (1.2 equiv) via syringe.[2]

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[2]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]

-

Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Visualizations

Catalytic Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination for the synthesis of this compound.

Experimental Workflow

References

Application Notes and Protocols for the N-arylation of Piperidine with 2-Chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract